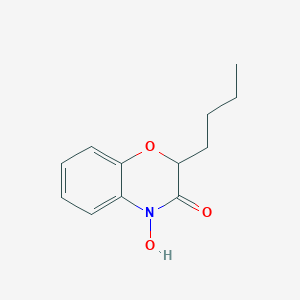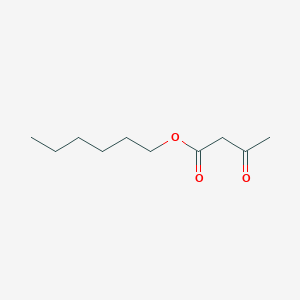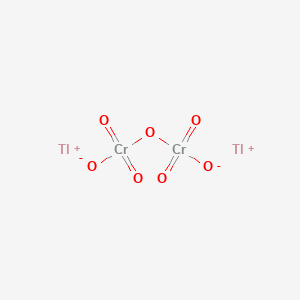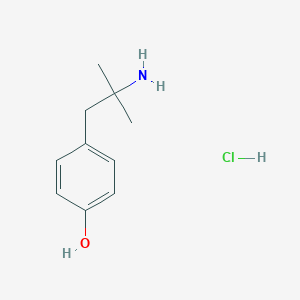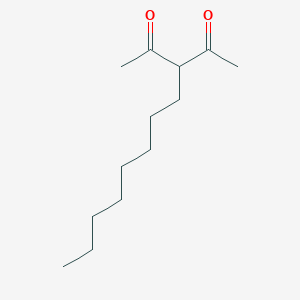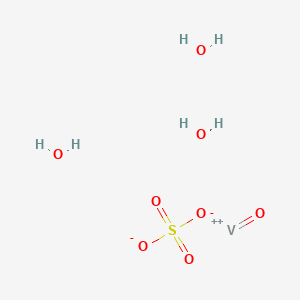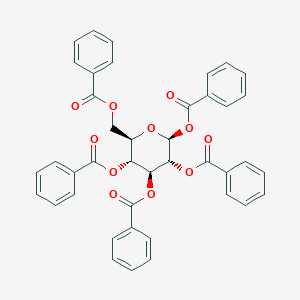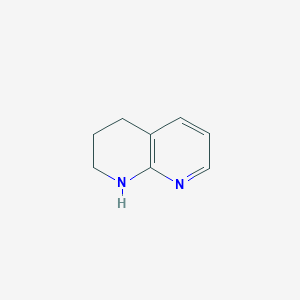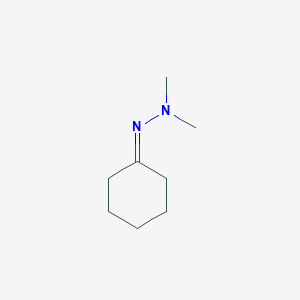
Cyclohexanone dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone dimethylhydrazone (CDH) is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless to yellowish liquid that is highly soluble in water and organic solvents. CDH has been used in a variety of applications, including as a reagent for the detection and quantification of aldehydes and ketones, as well as a precursor for the synthesis of other organic compounds.
Mecanismo De Acción
Cyclohexanone dimethylhydrazone acts as a nucleophile in its reactions with aldehydes and ketones. It forms a hydrazone derivative with the carbonyl group of the aldehyde or ketone, which can then be quantified using a variety of analytical techniques. This compound has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity and the ability to scavenge free radicals. It has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. This compound has been investigated for its potential therapeutic applications, including in the treatment of cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexanone dimethylhydrazone is a commonly used reagent in laboratory experiments due to its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound can be toxic and should be handled with care. It can also react with other compounds in the sample, leading to potential interference in the analytical results.
Direcciones Futuras
There are a variety of potential future directions for research on Cyclohexanone dimethylhydrazone. These include the development of new synthetic methods for this compound and its derivatives, the investigation of its potential therapeutic applications, and the exploration of its use in other analytical applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Aplicaciones Científicas De Investigación
Cyclohexanone dimethylhydrazone has been used in a variety of scientific research applications, including in the field of analytical chemistry. It is a commonly used reagent for the detection and quantification of aldehydes and ketones in a variety of samples, including biological fluids, food products, and environmental samples. This compound has also been used as a precursor for the synthesis of other organic compounds, including pyrazoles and pyrazolines.
Propiedades
Número CAS |
10424-93-8 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
N-(cyclohexylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)9-8-6-4-3-5-7-8/h3-7H2,1-2H3 |
Clave InChI |
JMWQMSHGXKPKKN-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCCC1 |
SMILES canónico |
CN(C)N=C1CCCCC1 |
Otros números CAS |
10424-93-8 |
Sinónimos |
Cyclohexanone dimethyl hydrazone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




